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Compound of Interest

Compound Name: N-ethylpiperidine-4-carboxamide

Cat. No.: B169664

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpiperidine-4-carboxamide is a chemical compound belonging to the piperidine class,
a ubiquitous scaffold in medicinal chemistry. While information on the core molecule itself is
limited in publicly available literature, its structural motif forms the basis for a wide array of
derivatives that have been investigated for various therapeutic applications. This technical
guide provides a comprehensive review of the available literature on the synthesis, chemical
properties, and pharmacological activities of N-ethylpiperidine-4-carboxamide and its closely
related analogs. The information presented herein is intended to serve as a valuable resource
for researchers and professionals involved in drug discovery and development.

Chemical Properties

The fundamental chemical properties of N-ethylpiperidine-4-carboxamide are summarized in

the table below.
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Property Value Source
CAS Number 1903-65-7 [1]
Molecular Formula CsH16N20 [1]
Molecular Weight 156.23 g/mol [1]

Synthesis of N-ethylpiperidine-4-carboxamide and
Derivatives

While a specific, detailed experimental protocol for the synthesis of N-ethylpiperidine-4-
carboxamide is not readily available in the reviewed literature, general synthetic strategies for
related N-substituted piperidine-4-carboxylates and carboxamides have been described.

A common approach involves the amidation of a piperidine-4-carboxylic acid derivative. For
instance, a general method for preparing N-substituted ethyl 4-piperidinecarboxylate
compounds involves a one-step cyclization reaction of a compound with an active methano
group and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium
hydride[2].

A plausible synthetic route to N-ethylpiperidine-4-carboxamide could involve the reaction of
ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethylamine. This would be a standard
amidation reaction, likely requiring a catalyst and appropriate solvent and temperature
conditions.

The synthesis of various derivatives often starts from a common piperidine-4-carboxylate
intermediate, which is then modified at the piperidine nitrogen and the carboxamide group. For
example, a patent describes the synthesis of N-benzyl-4-piperidinecarboxaldehyde starting
from 4-piperidinecarboxylic acid, which undergoes esterification, N-alkylation, hydrolysis,
acylation, dehydration, and reduction[3].

A general workflow for the synthesis of piperidine-4-carboxamide derivatives can be visualized
as follows:
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Piperidine-4-carboxylic Acid or Ester N-Alkylation/Arylation Amide Coupling with Amine N-substituted-piperidine-4-carboxamide Derivatives
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Caption: General synthetic workflow for piperidine-4-carboxamide derivatives.

Pharmacological Activities of N-ethylpiperidine-4-
carboxamide Derivatives

The piperidine-4-carboxamide scaffold is a versatile pharmacophore, and its derivatives have
been explored for a range of biological activities. The following sections summarize the key
findings for various therapeutic targets.

Sigma-1 (o1) Receptor Ligands

A series of N-substituted piperidine-4-carboxamide derivatives have been synthesized and
evaluated for their binding affinity to sigma-1 (o1) and sigma-2 (02) receptors. These receptors
are implicated in a variety of neurological disorders.

Selectivity (o2/

Compound Modification ol Ki (nM) o2 Ki (nM) 1)
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N-(4-
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Data extracted from a study on new piperidine-4-carboxamide derivatives as effective sigma-1-
ligands.

The study highlights that substitution on the amide nitrogen with bulky, lipophilic groups can
significantly enhance o1 receptor affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

A detailed protocol for determining the binding affinity of compounds to sigma receptors
typically involves the following steps:

o Tissue Preparation: Guinea pig brain (for c1) and rat liver (for 02) are homogenized in a
sucrose buffer. The homogenate is then centrifuged to obtain a crude membrane
preparation.

 Incubation: The membrane preparation is incubated with a radioligand (e.g., --INVALID-
LINK---pentazocine for o1 or [BH]DTG for 02) and varying concentrations of the test
compound.

o Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is
then calculated using the Cheng-Prusoff equation.
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Caption: Workflow for a radioligand binding assay.

Analgesics
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Derivatives of 4-anilidopiperidine, which share the piperidine core, have been extensively
studied as potent analgesics, with some compounds being analogs of fentanyl.

Analgesic Potency (vs.

Compound Modification .
Morphine)

N-(1-oxopropyl)-N-phenyl-4-
Carfentanil ( propyl)-N-pheny Potent p-opioid agonist

methoxycarbonyl

) N-(1-oxopropyl)-N-phenyl-4- Precursor for radiolabeled

Desmethyl Carfentanil

carboxy tracers

Information based on studies of 4-anilidopiperidine derivatives.

The synthesis of these potent analgesics often involves the use of 4-carboxy-4-
anilidopiperidine esters and acids as key intermediates.

Acetylcholinesterase (AChE) Inhibitors

Novel N-benzylpiperidine carboxamide derivatives have been investigated as potential
inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Compound IC50 (AChE) (nM)

Derivative 21 0.56

Data from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.

This particular derivative showed an affinity 18,000 times greater for AChE than for
butyrylcholinesterase (BuChE) and increased acetylcholine levels in the brains of rats.

Signaling Pathways

The specific signaling pathways modulated by N-ethylpiperidine-4-carboxamide itself are not
documented. However, based on the activities of its derivatives, several pathways can be
inferred.
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For derivatives acting as sigma-1 receptor ligands, the downstream signaling could involve the
modulation of various ion channels (including K+, Na+, Ca2+, and SK channels), G-protein
coupled receptors, and intracellular signaling molecules like protein kinase C. The sigma-1
receptor is known to translocate from the mitochondria-associated endoplasmic reticulum
membrane to the plasma membrane upon ligand stimulation, where it can interact with and
modulate the function of other proteins.
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Caption: Postulated signaling pathway for sigma-1 receptor ligands.

For derivatives acting as opioid receptor agonists, the signaling pathway would involve the
activation of Gi/o-coupled opioid receptors, leading to the inhibition of adenylyl cyclase, a
decrease in intracellular cAMP levels, and the modulation of ion channels (activation of
inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This
ultimately results in a hyperpolarization of the neuronal membrane and a reduction in
neurotransmitter release, producing an analgesic effect.
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Caption: Simplified signaling pathway for opioid receptor agonists.
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Conclusion

N-ethylpiperidine-4-carboxamide serves as a foundational structure for a diverse range of
pharmacologically active compounds. While the specific biological profile of the parent
molecule remains to be fully elucidated in the public domain, the extensive research on its
derivatives underscores the importance of the piperidine-4-carboxamide scaffold in modern
drug discovery. The versatility of this core allows for chemical modifications that can be tailored
to achieve high affinity and selectivity for various biological targets, including GPCRs and
enzymes. This technical guide provides a summary of the current knowledge and is intended to
facilitate further research and development in this promising area of medicinal chemistry.
Future investigations into the specific properties of N-ethylpiperidine-4-carboxamide are
warranted to fully understand its potential as a therapeutic agent or as a key intermediate in the
synthesis of novel drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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